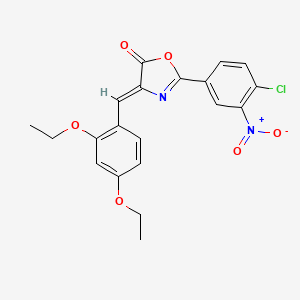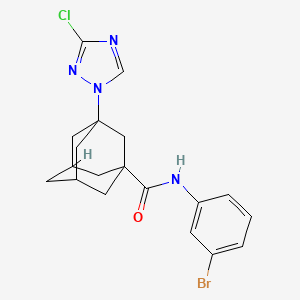
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one, also known as CPMC, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of flavonoids, which are natural compounds that have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to inhibit the Akt/mTOR signaling pathway, which plays a critical role in cell growth and survival. In addition, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to induce the expression of tumor suppressor genes, such as p53, which regulates cell cycle progression and apoptosis.
In immune cells, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to inhibit the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production. This results in the suppression of inflammation in immune cells.
Biochemical and Physiological Effects
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to exhibit a wide range of biochemical and physiological effects in cells. In cancer cells, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and survival. In addition, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to inhibit the migration and invasion of cancer cells, which suggests that it may have potential as an anti-metastatic agent.
In immune cells, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to suppress the production of pro-inflammatory cytokines and chemokines, which results in the suppression of inflammation. In addition, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to inhibit the activation of immune cells, which suggests that it may have potential as an immunosuppressive agent.
实验室实验的优点和局限性
One of the advantages of using 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one in lab experiments is its high potency and specificity. 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to exhibit potent activity against cancer cells and immune cells at relatively low concentrations, which makes it a useful tool for studying the mechanisms of action of various signaling pathways.
One of the limitations of using 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one in lab experiments is its potential toxicity. 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to exhibit cytotoxicity in some normal cells, which may limit its potential therapeutic applications. In addition, the high potency of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one may make it difficult to achieve therapeutic concentrations in vivo.
未来方向
There are several future directions for the study of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one. One area of research is the development of novel 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one derivatives with improved potency and specificity. Another area of research is the investigation of the potential therapeutic applications of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanisms of action of 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one and its potential toxicity in vivo.
合成方法
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one can be synthesized through a multi-step process that involves the condensation of 2-methoxybenzaldehyde and malonic acid, followed by a cyclization reaction with 2-chloroacetophenone. The resulting intermediate is then subjected to a series of reactions, including hydrolysis and oxidation, to yield the final product.
科学研究应用
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Inflammation is a common feature of many diseases, including arthritis, atherosclerosis, and inflammatory bowel disease. 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines in immune cells. This makes 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one a potential therapeutic agent for the treatment of inflammatory diseases.
Neurodegenerative disorders, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the brain. 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has been found to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain. This suggests that 7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one may have potential therapeutic applications in the treatment of neurodegenerative disorders.
属性
IUPAC Name |
7-chloro-3-hydroxy-2-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO4/c1-20-12-5-3-2-4-11(12)16-15(19)14(18)10-7-6-9(17)8-13(10)21-16/h2-8,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLLGOIYJHXEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6080789.png)


![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6080823.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6080830.png)
![5-(1-azocanylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6080832.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)
![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B6080850.png)
![5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)
![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)

![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)